6-Chloropurine riboside-5'-diphosphate sodium salt
Description
6-Chloropurine riboside-5'-diphosphate sodium salt (CAS: 59128-86-8) is a synthetic purine nucleoside derivative with the molecular formula C₁₀H₁₀ClN₄Na₃O₁₀P₂ and a molecular weight of 591.54 g/mol . Structurally, it consists of a chlorinated purine base (6-chloropurine) linked to a ribose sugar, with two phosphate groups at the 5'-position and sodium counterions for solubility. This compound is categorized as a nucleoside-5'-diphosphate and is closely related to its triphosphate analog, 6-chloropurine riboside-5'-triphosphate sodium salt, which exhibits inhibitory activity against RNA triphosphatase enzymes involved in mRNA capping (e.g., Cet1 in S. cerevisiae; IC₅₀ = 2 µM) .
The sodium salt formulation enhances aqueous solubility, making it suitable for biochemical and pharmacological studies. While its triphosphate form is directly involved in enzyme inhibition, the diphosphate may serve as a metabolic intermediate or substrate for kinases .
Properties
Molecular Formula |
C10H10ClN4Na3O10P2 |
|---|---|
Molecular Weight |
512.58 g/mol |
IUPAC Name |
trisodium;[[5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H13ClN4O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,18,19,20);;;/q;3*+1/p-3 |
InChI Key |
OYZDIYJSPCPFFP-UHFFFAOYSA-K |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sodium Methoxide-Mediated Deprotection
A foundational method for synthesizing 6-chloropurine riboside-5'-diphosphate sodium salt involves deprotection of a precursor nucleoside followed by phosphorylation. In a patent by G.D. Searle & Co., 532 g of 6-chloro-9-β-D-ribofuranosyl-9H-purine (Example 7 intermediate) was dissolved in 2.43 L of dry methanol and cooled to -11°C. Sodium methoxide (13.2 g) was added under stirring, maintained for 1 hour, and then warmed to 20–25°C for 2 hours. The resulting precipitate was filtered and washed with methanol, yielding 304.6 g (86.4%) of crude 6-chloropurine ribonucleoside. This intermediate is critical for subsequent phosphorylation to the diphosphate form.
Phosphorylation with Phosphorus Oxychloride
The monophosphate intermediate is synthesized by treating 6-chloropurine riboside with phosphorus oxychloride (POCl₃) in a controlled environment. In a study by Huang et al., the 5′-hydroxyl group of 6-chloropurine riboside was phosphorylated using POCl₃, followed by hydrolysis to yield 6-chloropurine riboside 5′-monophosphate. Further phosphorylation to the diphosphate form was achieved using pyrophosphate or ATP in the presence of kinases, though specific conditions for the sodium salt formation require neutralization with sodium hydroxide and lyophilization.
Table 1: Reaction Conditions for Phosphorylation Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Deprotection | NaOMe, MeOH, -11°C → 25°C | 86.4% | |
| Monophosphate Synthesis | POCl₃, hydrolysis | 60–90% | |
| Diphosphate Formation | Pyrophosphate/ATP, kinase, pH 7.0–7.5 | N/R |
Enzymatic Synthesis Using Deaminases and Kinases
ATP Deaminase-Catalyzed Modification
Enzymatic methods leverage the substrate flexibility of ATP deaminase and ADP-deaminating enzymes. Studies on ATP deaminase revealed its ability to dechlorinate 6-chloropurine ribotide (6-CPRT) to inosine monophosphate (IMP), with competitive inhibition by pyrophosphate. This suggests that enzymatic pathways could be adapted for selective phosphorylation or modification of 6-chloropurine derivatives. For instance, incubating 6-chloropurine riboside with ATP deaminase in 0.1 M acetate buffer (pH 5.0) produced IMP and chloride ions, demonstrating the enzyme’s dual role in deamination and dechlorination.
Kinase-Mediated Phosphorylation
The diphosphate moiety is introduced using kinases such as nucleoside diphosphate kinase. While direct literature on 6-chloropurine riboside phosphorylation is limited, analogous protocols for AMP derivatives involve incubating the monophosphate with ATP and kinase in Tris-HCl buffer (pH 7.5) at 37°C. The sodium salt is subsequently obtained via ion-exchange chromatography using sodium hydroxide for elution.
Purification and Stabilization Techniques
Chromatographic Purification
Crude 6-chloropurine riboside-5'-diphosphate is purified using reverse-phase HPLC with a C18 column and isopropyl alcohol/ammonium sulfate buffer (pH 5.0) as the mobile phase. The sodium salt form is isolated via cation-exchange chromatography, with sodium chloride gradients eluting the product.
| Condition | Stability Duration | Source |
|---|---|---|
| -80°C (lyophilized) | 6 months | |
| -20°C (aqueous) | 1 month | |
| 25°C (dry) | <1 week (decomposition) |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis using an Avicel SF column and isopropyl alcohol/ammonium sulfate mobile phase shows a single peak with >98% purity.
Applications in Biochemical Research
Synthesis of Anticancer Cytokinins
The diphosphate serves as a precursor for 6-substituted purine cytokinins, which inhibit cancer cell proliferation by interfering with adenosine receptor signaling.
RNA Labeling and NAD+ Analog Production
In transcriptomics, 6-chloropurine riboside-5'-diphosphate initiates RNA synthesis under T7 promoters, enabling one-step production of fluorescein- or biotin-labeled RNA for imaging. Additionally, it is used to synthesize spin-labeled NAD+ derivatives for electron paramagnetic resonance (EPR) studies .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropurine riboside-5’-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring or the ribose moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the ribose hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 6-chloropurine riboside-5’-triphosphate, while substitution reactions can yield various amino derivatives .
Scientific Research Applications
Enzyme Inhibition Studies
6-Chloropurine riboside-5'-diphosphate sodium salt serves as a valuable tool in studying enzyme mechanisms, particularly those involved in nucleotide metabolism. It acts as a substrate or inhibitor for various kinases and phosphatases, enabling researchers to investigate enzyme kinetics and regulatory mechanisms.
Case Study: mRNA-Capping Enzyme Inhibition
Research indicates that 6-chloropurine riboside-5'-triphosphate, a related compound, inhibits the mRNA-capping enzyme subunit β. This inhibition is crucial for understanding the role of capping in mRNA stability and translation efficiency, with implications for antiviral drug development .
Synthesis of Nucleotide Analogs
The compound is utilized in the synthesis of nucleotide analogs that can mimic natural nucleotides, thus serving as potential therapeutic agents. Its structural features allow it to participate in various chemical reactions that lead to the formation of modified nucleotides.
Synthesis Pathways
- Suzuki-Miyaura Cross-Coupling Reactions : The chloro substituent at position 6 facilitates cross-coupling reactions, allowing for the introduction of diverse functional groups into the nucleotide structure .
- Phosphorylation Reactions : The compound can be phosphorylated to yield mono- and triphosphate derivatives, which are essential for studying nucleotide metabolism and signaling pathways .
Applications in Cancer Research
Due to its ability to inhibit specific enzymes involved in nucleotide synthesis, 6-chloropurine riboside-5'-diphosphate sodium salt is being explored as a potential anticancer agent. By targeting pathways essential for cancer cell proliferation, it may contribute to the development of novel chemotherapeutic strategies.
Case Study: Anticancer Activity
Studies have shown that compounds derived from 6-chloropurine riboside exhibit selective toxicity toward cancer cells by disrupting nucleotide metabolism. This selectivity is crucial for minimizing side effects in cancer therapies .
Structural Biology and Molecular Probes
The compound is also used as a molecular probe in structural biology studies. Its ability to bind to specific enzymes or receptors allows researchers to elucidate structure-function relationships within biological systems.
Structural Analysis
X-ray crystallography and NMR spectroscopy have been employed to study the interactions between 6-chloropurine riboside derivatives and their target enzymes, providing insights into binding affinities and conformational changes upon ligand binding .
Drug Development and Therapeutics
As a precursor to various bioactive compounds, 6-chloropurine riboside-5'-diphosphate sodium salt plays a pivotal role in drug discovery processes. Its derivatives are being investigated for their potential therapeutic effects against viral infections and metabolic disorders.
Therapeutic Potential
The inhibitory effects on key enzymes involved in viral replication highlight its potential as an antiviral agent. Ongoing research aims to optimize its pharmacological properties for clinical use .
Mechanism of Action
The mechanism of action of 6-Chloropurine riboside-5’-diphosphate sodium salt involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for enzymes such as adenosine deaminase and inosine monophosphate dehydrogenase, influencing their activity and the metabolic pathways they regulate . Additionally, its phosphorylated form can participate in cellular signaling pathways and influence various biological processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, molecular weights, and biological roles of 6-chloropurine riboside-5'-diphosphate sodium salt and related compounds:
6-Chloropurine Derivatives vs. 6-Methylmercaptopurine Derivatives
- Structural Difference : Chlorine (electron-withdrawing) vs. methylthio (electron-donating) groups at purine C4.
- Activity : 6-Chloropurine derivatives inhibit RNA-processing enzymes (e.g., Cet1), while 6-methylmercaptopurine metabolites are associated with cytotoxicity in leukemia cells .
- Applications : 6-Chloropurine compounds are used in RNA capping studies and bacterial enzyme activation (e.g., E. coli aspartate transcarbamylase; EC₅₀ = 0.76 mM for the triphosphate) , whereas 6-methylmercaptopurine derivatives are linked to anticancer drug metabolism .
6-Chloropurine Diphosphate vs. Adenosine Diphosphate (ADP)
- Base Modification : Chlorine substitution in 6-chloropurine disrupts hydrogen bonding, reducing affinity for purinergic receptors compared to natural ADP .
- Function : ADP is a cofactor in energy transfer (e.g., ATP synthesis), whereas 6-chloropurine diphosphate is primarily a synthetic analog for mechanistic studies .
Sodium Salt Forms and Bioavailability
- Sodium salts of nucleoside phosphates (e.g., 6-chloropurine diphosphate, p-Topolin monophosphate) improve solubility for in vitro assays. For example, p-Topolin derivatives are used in plant tissue culture due to enhanced bioavailability .
Research Findings and Clinical Relevance
- Metabolic Intermediates : 6-Chloropurine diphosphate may act as a precursor for triphosphate synthesis in cells, analogous to how 6-methylmercaptopurine diphosphate accumulates in leukemia patients .
Biological Activity
6-Chloropurine riboside-5'-diphosphate sodium salt (also referred to as 6-Cl-PuDP) is a modified purine nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzymatic inhibition. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.
6-Chloropurine riboside-5'-diphosphate is synthesized through various chemical pathways, often involving the phosphorylation of 6-chloropurine riboside. The synthesis typically employs reagents such as phosphorus oxychloride (POCl3) and may utilize enzymatic methods for deprotection and phosphorylation under mild conditions .
Key Synthesis Steps:
- Starting Material: 2-amino-6-chloropurine riboside.
- Phosphorylation: Selective phosphorylation at the 5'-OH position to yield the diphosphate form.
- Purification: High-performance liquid chromatography (HPLC) is often used to purify the final product .
6-Cl-PuDP acts primarily as an inhibitor of various enzymes involved in nucleotide metabolism, including ribonucleotide reductase and DNA polymerases. This inhibition leads to a reduction in DNA synthesis, which is particularly effective in rapidly dividing cancer cells . The compound has demonstrated significant cytotoxic effects across various cancer cell lines.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of 6-Cl-PuDP using different cancer cell lines:
- IC50 Values: The compound exhibited IC50 values ranging from to against solid tumors and leukemia cell lines, indicating potent activity .
- Cell Lines Tested: Various human tumor cell lines were assessed, including SK-MEL-5 (melanoma) and UO-31 (renal cancer) cells, showing substantial growth inhibition .
Table 1: Summary of Cytotoxicity Data
| Cell Line | IC50 Value () | Activity Level |
|---|---|---|
| SK-MEL-5 | 0.078 | High |
| UO-31 | 0.088 | High |
| CEM (T-lymphocyte) | 0.088 | Moderate |
| HeLa | No significant activity | Low |
Clinical Implications
The compound's potential for clinical application is underscored by its pharmacokinetics and bioavailability studies. In phase 0 clinical trials involving oral administration, it was found that the absolute bioavailability was for a dose, suggesting favorable absorption characteristics .
Case Studies
- Phase I Trials: Initial trials indicated that patients receiving 6-Cl-PuDP showed improved responses in gemcitabine-resistant cell lines, marking it as a candidate for combination therapy in resistant cancers .
- Xenograft Models: Animal studies utilizing xenograft models have demonstrated significant tumor reduction when treated with 6-Cl-PuDP compared to control groups .
Q & A
Q. Example troubleshooting workflow :
Validate in vitro IC50 with purified enzyme.
Measure intracellular compound levels post-treatment.
Compare results with structurally stable analogs (e.g., methylene-diphosphonate derivatives) .
Advanced: What methodologies are suitable for synthesizing nucleotide analogs using this compound?
Use phosphoramidite chemistry or enzymatic phosphorylation :
- Chemical synthesis : React with activated phosphates (e.g., POCl₃ in trimethyl phosphate) at 0°C for 6 hours, followed by ion-exchange chromatography (Dowex Na⁺ form) for sodium salt purification .
- Enzymatic labeling : Employ T4 polynucleotide kinase to incorporate the compound into oligonucleotides. Validate incorporation via MALDI-TOF .
Basic: How can researchers quantify 6-chloropurine riboside-5'-diphosphate sodium salt in biological matrices?
Use hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS:
- Column : ZIC-HILIC (2.1 × 150 mm, 3.5 µm).
- Mobile phase : 10 mM ammonium acetate (pH 6.8) in acetonitrile/water (85:15).
- Calibration range : 1–1000 ng/mL (LLOQ = 0.5 ng/mL) .
Advanced: What statistical approaches are recommended for analyzing dose-response data with high variability?
- Robust regression : Use iteratively reweighted least squares (IRLS) to minimize outlier effects.
- Bootstrap resampling : Generate 95% confidence intervals for IC50/EC50 estimates.
- Bayesian hierarchical modeling : Incorporate prior data (e.g., triphosphate IC50 = 2 µM ) to refine parameter estimates in low-N studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
